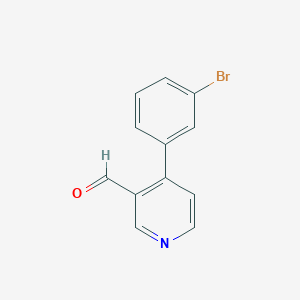

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

説明

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an organic compound that features a bromophenyl group attached to a pyridine ring with an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3-pyridinecarboxaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

Procedure: The starting materials are subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed:

Oxidation: 4-(3-Bromophenyl)-3-Pyridinecarboxylic acid.

Reduction: 4-(3-Bromophenyl)-3-Pyridinecarbinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents. Its structural properties allow it to participate in reactions leading to the development of anti-cancer and anti-inflammatory drugs. For instance, derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .

Case Study: Anticancer Activity

A study demonstrated that modifications to the structure of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde could lead to derivatives with enhanced biological activity. Compounds derived from this structure exhibited significant cytotoxic effects against breast cancer cell lines, with some showing selectivity towards tumor cells while sparing normal cells .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a raw material for synthesizing herbicides and insecticides. Its ability to undergo selective chemical reactions makes it suitable for developing effective agricultural chemicals that enhance crop protection and yield. The compound's role in synthesizing plant growth regulators further underscores its importance in agrochemicals .

Dye Industry Applications

The compound is also employed in the dye industry as an intermediate for producing various dyes, including azo dyes and acid dyes. Its reactivity allows for efficient synthesis of colored compounds, which are essential in textile and other industries. The versatility of this compound in dye production illustrates its broad applicability beyond pharmaceuticals and agrochemicals .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (anti-cancer drugs) | High reactivity; selective reactions |

| Agrochemicals | Herbicides, insecticides | Effective crop protection |

| Dye Industry | Azo dyes, acid dyes | Efficient synthesis of colorants |

作用機序

The mechanism by which 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exerts its effects depends on its interaction with molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The specific pathways affected by the compound will vary depending on the biological context and the target molecules involved.

類似化合物との比較

4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde: Similar structure but with the bromine atom in the para position.

4-(3-Chlorophenyl)-3-Pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine.

4-(3-Methylphenyl)-3-Pyridinecarboxaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

生物活性

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde (CAS No. 376646-64-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure

The compound features a pyridine ring with a bromophenyl substituent at the 4-position and a carboxaldehyde functional group at the 3-position. This structure is significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyridinecarboxaldehydes exhibit notable anticancer activity. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that similar pyridine derivatives displayed IC50 values as low as 1.30 µM against acute erythroid leukemia (HEL) cells, suggesting strong antiproliferative effects .

Antiviral Activity

Compounds similar to this compound have been evaluated for their antiviral properties, particularly against the H5N1 influenza virus. Research indicated that certain derivatives demonstrated promising antiviral activity, with effective concentrations (EC50) significantly lower than toxic doses (LD50), highlighting their potential as antiviral agents .

| Compound | EC50 (µM) | LD50 (µM) | Activity |

|---|---|---|---|

| Compound A | 2.5 | 100 | Anti-H5N1 |

| Compound B | 1.8 | 80 | Anti-H5N1 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to oxidative stress and subsequent cell death .

Case Studies

In a comparative study, several pyridine derivatives were synthesized and evaluated for their biological activities:

- Synthesis and Evaluation : A series of pyridine derivatives were synthesized using various synthetic routes, including reactions with aldehydes under acidic conditions.

- Biological Testing : The synthesized compounds were tested against different cancer cell lines and for antiviral activity.

- Results : Notably, certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications can significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-bromophenylboronic acid and a pyridinecarboxaldehyde precursor. Alternative routes include condensation reactions between bromophenyl intermediates and aldehyde-functionalized pyridines. For example, derivatives like 4-phenylpyridine-3-carbaldehyde (CAS 404338-67-6) are synthesized via Pd-catalyzed coupling . Advantages of Suzuki coupling include high regioselectivity and compatibility with sensitive functional groups, while condensation methods may offer faster reaction times under mild conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic substituents.

- IR Spectroscopy : Detection of the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion confirmation (C₁₂H₈BrNO; exact mass: 276.98 g/mol) .

- X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can refine the structure to resolve bond lengths and angles .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Based on structurally similar bromophenyl aldehydes (e.g., 3-bromophenylacetic acid), the compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (CHCl₃, DCM). Limited solubility in hexane or water is expected due to the hydrophobic bromophenyl group .

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The meta-bromine on the phenyl ring acts as a directing group, facilitating electrophilic substitution or serving as a leaving group in Pd-catalyzed couplings. For example, in Suzuki reactions, the bromine can be replaced with aryl/heteroaryl groups to generate diverse derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

- Methodological Answer : Key parameters include:

- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ for Suzuki coupling.

- Solvent : Use toluene or THF for better ligand stability.

- Temperature : Reflux (110°C) for 12–24 hours, as seen in analogous imidazo-pyrimidine syntheses .

- Additives : K₂CO₃ or Cs₂CO₃ as a base to neutralize HBr byproducts .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- X-ray Diffraction : Definitive proof of connectivity, especially if tautomerism (e.g., keto-enol) is suspected .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What are the mechanistic pathways for degradation under various conditions?

- Methodological Answer :

- Photodegradation : The aldehyde group may oxidize to carboxylic acid under UV light (monitored via HPLC).

- Thermal Stability : Decomposition above 150°C (TGA analysis recommended).

- Acidic/Basic Conditions : Aldehydes can form hydrates in aqueous acids or undergo Cannizzaro reactions in strong bases .

Q. How to design a catalytic system for efficient functionalization of the aldehyde group?

- Methodological Answer :

- Protection : Use ethylene glycol to form acetals, preventing unwanted oxidation .

- Nucleophilic Additions : Grignard reagents or amines (e.g., hydroxylamine) to form imines or alcohols .

- Enzymatic Catalysis : Lipases for enantioselective transformations, though solvent compatibility must be tested .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar aldehydes) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

Q. How to troubleshoot competing side reactions during derivatization?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., debrominated products).

- Kinetic Control : Lower reaction temperatures to favor primary products.

- Ligand Screening : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Pd-catalyzed steps .

特性

IUPAC Name |

4-(3-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKWGCMKURRWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370835 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-64-9 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376646-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。